(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic)
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Overview
Description
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) is a chiral diamine compound with a tetrahydrophenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) can be achieved through several synthetic routes. One common method involves the reduction of the corresponding diketone, 1,2,3,4-tetrahydrophenanthrene-1,4-dione, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting diol is then subjected to amination reactions to introduce the diamine functionality.
Industrial Production Methods
Industrial production of (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) typically involves large-scale reduction and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, chiral resolution techniques may be employed to separate the enantiomers if a specific enantiomer is required for a particular application.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) undergoes various chemical reactions, including:
Oxidation: The diamine can be oxidized to form the corresponding diketone or quinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydrophenanthrene derivatives with different degrees of saturation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include diketones, quinones, and various substituted tetrahydrophenanthrene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand for the development of chiral catalysts and as a precursor for the synthesis of biologically active molecules. Its diamine functionality makes it a versatile intermediate in the synthesis of pharmaceuticals and natural products.
Medicine
In medicine, (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) has potential applications in drug development. Its chiral nature allows for the exploration of enantioselective interactions with biological targets, which can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a key intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) involves its interaction with molecular targets through its diamine functionality. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows for enantioselective interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-dione: The diketone precursor to the diamine.
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diol: An intermediate in the synthesis of the diamine.
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (enantiomerically pure): The enantiomerically pure form of the racemic mixture.
Uniqueness
The uniqueness of (1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine (racemic) lies in its chiral nature and the presence of two amino groups, which provide multiple sites for chemical modification and interaction with molecular targets. This makes it a valuable compound in asymmetric synthesis, catalysis, and drug development.
Properties
IUPAC Name |
(1R,4S)-1,2,3,4-tetrahydrophenanthrene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-12-7-8-13(16)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-6,12-13H,7-8,15-16H2/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOVEGTVMCRTNA-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1N)C=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C([C@@H]1N)C=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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